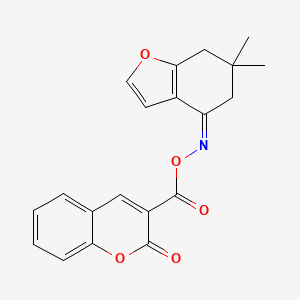![molecular formula C11H14N2OS B2545468 1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one CAS No. 2361639-38-3](/img/structure/B2545468.png)
1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one is a heterocyclic compound that features a thiazole ring fused to an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a thiazole derivative with an azepine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one: shares structural similarities with other thiazole and azepine derivatives.
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Azepine derivatives: Explored for their potential use in treating neurological disorders.
Uniqueness
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
IUPAC Name |
1-(2-methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-10(14)13-7-5-4-6-9-11(13)15-8(2)12-9/h3H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFWUACLDHNFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N(CCCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2545385.png)

![N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2545389.png)
![N-(butan-2-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2545390.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2545391.png)

![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2545393.png)
![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)
![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)

![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)

![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)
![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)
